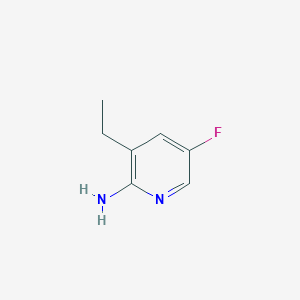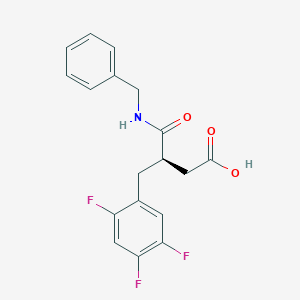
(R)-3-(Benzylcarbamoyl)-4-(2,4,5-trifluorophenyl)-butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(Benzylcarbamoyl)-4-(2,4,5-trifluorophenyl)-butanoic acid is a chiral compound with significant potential in various scientific fields. It is characterized by the presence of a benzylcarbamoyl group and a trifluorophenyl group, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(Benzylcarbamoyl)-4-(2,4,5-trifluorophenyl)-butanoic acid typically involves the following steps:
Formation of the butanoic acid backbone: This can be achieved through a series of reactions starting from simple precursors such as butanoic acid derivatives.
Introduction of the trifluorophenyl group: This step often involves the use of trifluorophenyl reagents under specific conditions to ensure selective substitution.
Attachment of the benzylcarbamoyl group: This is usually done through carbamoylation reactions, where benzylamine is reacted with the intermediate compound to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylcarbamoyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the trifluorophenyl group, potentially leading to the formation of partially or fully reduced products.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the trifluorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the benzylcarbamoyl group.
Reduction: Reduced forms of the trifluorophenyl group.
Substitution: Substituted derivatives with various nucleophiles.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a probe to study enzyme interactions and metabolic pathways due to its unique structural features.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of ®-3-(Benzylcarbamoyl)-4-(2,4,5-trifluorophenyl)-butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylcarbamoyl group can form hydrogen bonds and other interactions with the active sites of enzymes, while the trifluorophenyl group can enhance binding affinity through hydrophobic interactions.
Comparación Con Compuestos Similares
- ®-3-(Carbamoyl)-4-(2,4,5-trifluorophenyl)-butanoic acid
- ®-3-(Benzylcarbamoyl)-4-(2,4-difluorophenyl)-butanoic acid
- ®-3-(Benzylcarbamoyl)-4-(2,5-difluorophenyl)-butanoic acid
Uniqueness: The presence of the trifluorophenyl group in ®-3-(Benzylcarbamoyl)-4-(2,4,5-trifluorophenyl)-butanoic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which distinguish it from similar compounds. Additionally, the specific arrangement of the trifluorophenyl group contributes to its distinct reactivity and binding characteristics.
Propiedades
Fórmula molecular |
C18H16F3NO3 |
|---|---|
Peso molecular |
351.3 g/mol |
Nombre IUPAC |
(3R)-4-(benzylamino)-4-oxo-3-[(2,4,5-trifluorophenyl)methyl]butanoic acid |
InChI |
InChI=1S/C18H16F3NO3/c19-14-9-16(21)15(20)7-12(14)6-13(8-17(23)24)18(25)22-10-11-4-2-1-3-5-11/h1-5,7,9,13H,6,8,10H2,(H,22,25)(H,23,24)/t13-/m1/s1 |
Clave InChI |
BMHXPPZONBMOAD-CYBMUJFWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CNC(=O)[C@H](CC2=CC(=C(C=C2F)F)F)CC(=O)O |
SMILES canónico |
C1=CC=C(C=C1)CNC(=O)C(CC2=CC(=C(C=C2F)F)F)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


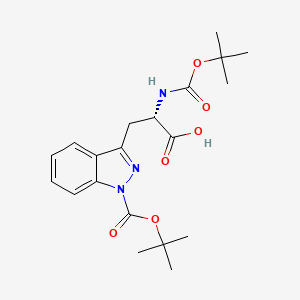

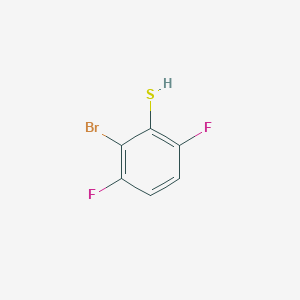
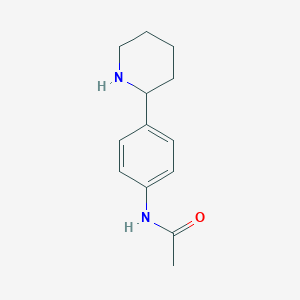
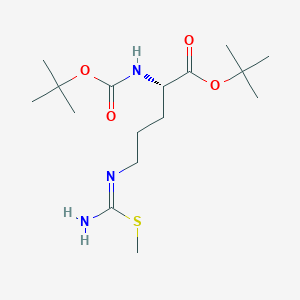
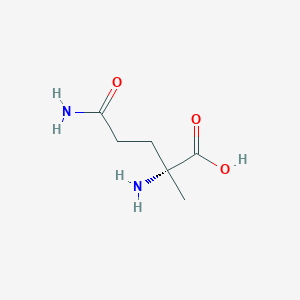
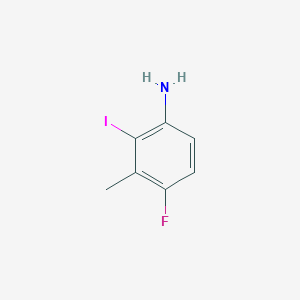
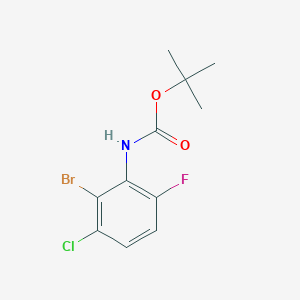
![hexasodium;[oxido-[(1R,2S,3S,4R,5S,6R)-2,3,4-trihydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxy-6-[oxido(phosphonatooxy)phosphoryl]oxycyclohexyl]oxyphosphoryl] phosphate](/img/structure/B15201729.png)
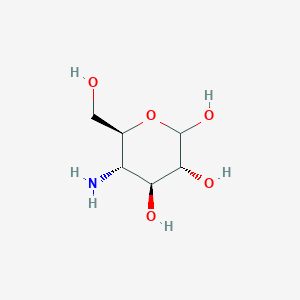
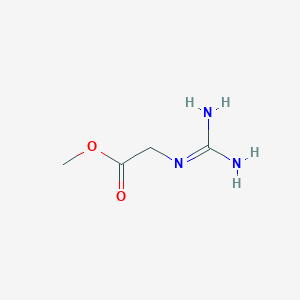
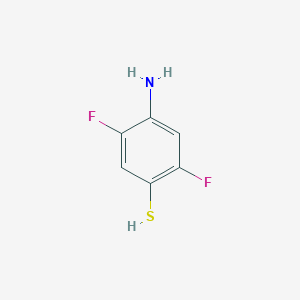
![N-(2-aminoethyl)-2-[1-[difluoro[(trifluorovinyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethanesulphonamide](/img/structure/B15201766.png)
